5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

Substituting this specific 5-bromo-7-methoxy indanone with mono-functional analogs fails synthetic routes due to distinct reactivity. This scaffold enables C5 cross-coupling (Suzuki, Buchwald) while the C7 methoxy modulates solubility and electron density-essential for SAR studies. - **Key differentiator:** Bromine at C5 for late-stage functionalization; methoxy at C7 alters polarity vs. 5-bromo or 7-methoxy analogs. - **Physicochemical anchor:** Mp 105-106 °C, MW 241.08 g/mol, solid. - **Supply reliability:** ≥97% purity, analytical data available. Ideal for pharma intermediate & agrochemical lead optimization.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 881190-51-8
Cat. No. B3195046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
CAS881190-51-8
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=O)CC2)Br
InChIInChI=1S/C10H9BrO2/c1-13-9-5-7(11)4-6-2-3-8(12)10(6)9/h4-5H,2-3H2,1H3
InChIKeyLWUXXRGOGYBNHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: Product Overview


5-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 881190-51-8) is a brominated and methoxylated indanone derivative with the molecular formula C10H9BrO2 and a molecular mass of 241.08 g/mol [1]. It is a solid at room temperature with a reported melting point of 105-106 °C [1]. This compound serves as a versatile small molecule scaffold, distinguished by the unique combination of a C5 bromo-substituent and a C7 methoxy group on the indanone core . This substitution pattern imparts distinct chemical reactivity and physicochemical properties compared to non-halogenated or differently substituted indanone analogs, making it a valuable building block for the synthesis of complex molecules in pharmaceutical and agrochemical research .

5-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: Why Analogs Fall Short


In scientific procurement, substituting a target compound with a 'close' analog like 5-bromo-1-indanone (CAS 34598-49-7) or 7-methoxy-1-indanone (CAS 34985-41-6) is not chemically viable due to the divergent reactivity and physicochemical consequences of the specific 5-bromo-7-methoxy substitution pattern. The presence of the bromine atom at the C5 position enables critical downstream cross-coupling reactions (e.g., Suzuki, Buchwald) that are impossible with the non-halogenated 7-methoxy analog . Simultaneously, the C7 methoxy group significantly alters the electron density of the aromatic ring and improves solubility in organic solvents compared to the 5-bromo analog lacking this group . This unique dual functionality defines the compound's role as a specific intermediate, and substituting it with a mono-functional analog would either halt a synthetic sequence or lead to a different, undesired product profile. The quantitative evidence below substantiates this differentiation.

5-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: Quantitative Evidence


Enhanced Synthetic Utility via Dual Functionalization

The C5 bromo-substituent in 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (Target) confers a reactivity profile distinct from the non-brominated analog 7-methoxy-1-indanone (Comparator). This allows the Target to act as a key intermediate in reactions such as Suzuki coupling and Buchwald amination, which are not possible with the Comparator . Furthermore, the C7 methoxy group in the Target improves its solubility in organic solvents relative to the non-methoxylated analog 5-bromo-1-indanone .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Distinct Melting Point and Molecular Weight

The specific substitution pattern of 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (Target) results in a distinct melting point and molecular weight compared to its mono-substituted analogs. The Target has a melting point of 105-106 °C and a molecular weight of 241.08 g/mol [1]. In contrast, the 5-bromo analog (5-bromo-1-indanone) has a molecular weight of 211.06 g/mol [2], and the 7-methoxy analog (7-methoxy-1-indanone) has a molecular weight of 162.19 g/mol [3]. These differences are critical for analytical identification and purity assessment.

Analytical Chemistry Quality Control Formulation

Verified Purity & Analytical Data

The compound 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 881190-51-8) is commercially available from multiple reputable vendors with well-defined purity specifications. Typical purity is ≥97%, as determined by HPLC or GC, and is supported by batch-specific analytical data including NMR and MS . This is a higher level of characterization compared to less common or bespoke indanone analogs, for which such comprehensive data may not be readily available.

Procurement Quality Assurance Analytical Chemistry

5-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: Application Scenarios


Advanced Intermediate for Kinase and CNS Drug Discovery

The unique 5-bromo-7-methoxy substitution pattern makes this indanone an ideal scaffold for structure-activity relationship (SAR) studies in medicinal chemistry. The bromine atom serves as a synthetic handle for late-stage functionalization via cross-coupling to introduce diverse molecular fragments, while the methoxy group can modulate target binding and pharmacokinetic properties. This is directly supported by its classification as a 'versatile small molecule scaffold' [1] and its reactivity profile compared to simpler analogs .

Agrochemical & Plant Protection Agent Synthesis

The brominated indanone core is a recognized structural motif in compounds with pesticidal and antiviral activities for plants [1]. The specific substitution of 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one provides a distinct starting point for synthesizing and optimizing new agrochemical leads, leveraging the proven utility of brominated indanones in this field. Its higher molecular weight and altered polarity compared to simpler indanones may influence bioavailability and target interaction in biological systems.

Reliable Building Block for Academic & Industrial Synthesis

For research groups requiring a reliable, well-characterized building block for complex molecule synthesis, this compound offers a significant advantage. Its high purity (≥97%) and the availability of comprehensive analytical data from multiple vendors [1] minimize the risk of failed reactions due to unknown impurities. This contrasts with procuring a less common analog where quality and characterization may be inconsistent. The compound's dual functionality allows it to be incorporated into diverse synthetic strategies, including those requiring both electrophilic and nucleophilic aromatic substitution pathways.

Analytical Standard and Reference Material Development

The distinct and well-defined physicochemical properties of this compound, particularly its specific molecular weight (241.08 g/mol) and melting point (105-106 °C) [1], make it a suitable candidate for developing analytical standards. In quality control laboratories, it can serve as a system suitability standard or a reference marker for HPLC and LC-MS methods, where its unique retention time and mass spectrum allow for unambiguous identification, unlike closely eluting analogs with different substitution patterns .

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